
Camizestrant
Descripción general
Descripción
AZD9833, también conocido como camizestrant, es un degradador oral selectivo del receptor de estrógeno de última generación. Se está desarrollando principalmente para el tratamiento del cáncer de mama con receptores de estrógeno positivos. Este compuesto ha mostrado promesa en la superación de la resistencia a la terapia endocrina y los inhibidores de la cinasa dependiente de ciclina 4/6, lo que lo convierte en un avance significativo en el tratamiento del cáncer de mama .
Aplicaciones Científicas De Investigación
Camizestrant is a next-generation selective estrogen receptor degrader (SERD) being investigated as a treatment for hormone receptor-positive, HER2-negative breast cancer . It is an oral drug, unlike fulvestrant, which is currently the only SERD approved by the FDA and must be administered via injection in a physician’s office .
Scientific Research Applications
SERENA-2 Trial
The SERENA-2 trial is a phase II study that evaluated the effectiveness of this compound compared to fulvestrant in patients with ER-positive breast cancer . Patients in the trial had previously been treated with no more than one prior endocrine therapy regimen and no more than one prior chemotherapy regimen. They were randomly assigned to receive fulvestrant or one of three dose levels of daily this compound: 75 mg, 150 mg, or 300 mg. The 300 mg arm was discontinued early due to strategic reasons, without toxicity concerns . The other arms included 74, 73, and 73 patients, respectively .
This compound significantly reduced the risk of disease progression or death compared to fulvestrant . In the overall population, the risk was reduced by 42 percent at 75 mg and 33 percent at 150 mg . Patients treated with 75 mg of this compound and 150 mg of this compound had a median progression-free survival (PFS) of 7.2 months and 7.7 months, respectively, compared with 3.7 months for patients treated with fulvestrant .
Treatment | Median Progression-Free Survival (Months) |
---|---|
This compound 75mg | 7.2 |
This compound 150mg | 7.7 |
Fulvestrant | 3.7 |
In patients with an ESR1 mutation, this compound reduced the risk of disease progression or death by 67 percent at the 75 mg dose (median PFS of 6.3 vs. 2.2 months) and by 45 percent at 150 mg (median PFS of 9.2 vs. 2.2 months) . A reduction in the risk of disease progression or death was also observed in patients without a detectable ESR1 mutation, with a 22 percent reduction in risk at the 75 mg dose and a 24 percent reduction in risk at the 150 mg dose .
This compound also demonstrated improved efficacy compared to fulvestrant in other high-risk patient subgroups. Those with lung and/or liver metastases experienced a reduction in the risk of disease progression or death of 57 percent for the 75 mg dose and 45 percent for the 150 mg dose, compared to fulvestrant. Patients who had been previously treated with CDK4/6 inhibitor therapy experienced a reduction in the risk of disease progression or death of 51 percent at the 75 mg dose and 32 percent at the 150 mg dose .
Adverse events of grade 3 or higher in the 75 mg/day, 150 mg/day, and fulvestrant arms occurred in 12.2 percent, 21.9 percent, and 13.7 percent of patients, respectively .
Ongoing Clinical Trials
Building on the SERENA-2 data, two phase III clinical trials are underway, both in combination with a CDK4/6 inhibitor . One trial is evaluating the efficacy of this compound versus an aromatase inhibitor in first-line therapy, and the other is examining the benefit of treatment acceleration to this compound when ESR1 mutations are detected in circulating tumor DNA . A phase III study is also comparing saruparib plus this compound with physician’s choice CDK4/6i plus endocrine therapy for first-line treatment of patients with BRCA1, BRCA2, or PALB2 mutations and hormone receptor-positive, HER2-negative advanced breast cancer .
Mecanismo De Acción
AZD9833 ejerce sus efectos degradando selectivamente el receptor de estrógeno alfa. Esta degradación conduce a la inhibición del crecimiento de células cancerosas impulsado por el receptor de estrógeno. El compuesto se une al receptor de estrógeno y facilita su interacción con un complejo de ligasa E3, que etiqueta al receptor para su degradación por el sistema ubiquitina-proteasoma. Este proceso da como resultado el antagonismo completo del receptor de estrógeno y una actividad antiproliferativa significativa en las líneas celulares de cáncer de mama de tipo salvaje y mutante .
Análisis Bioquímico
Biochemical Properties
Camizestrant plays a significant role in biochemical reactions, particularly in the context of ER+ breast cancer. It interacts with the estrogen receptor (ER), a protein that is crucial in the growth and development of ER+ breast cancer . This compound acts as a pure antagonist to ER, meaning it binds to the receptor and blocks its activity. Furthermore, it is a selective ERα degrader, which means it promotes the degradation of ERα, a subtype of ER . This dual action of antagonism and degradation disrupts the function of ER and impairs the proliferation of tumor cells .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In ER+ breast cancer cells, it influences cell function by blocking the transcription of ER target genes . This action impairs tumor cell proliferation, effectively suppressing the growth of ER+ breast cancer . It also overcomes endocrine and CDK4/6 inhibitor resistance, making it a promising treatment option for ER+ breast cancer .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with ERα, leading to the inhibition of ERα activity and changes in gene expression. By binding to ERα, this compound blocks the receptor’s activity, preventing it from promoting the transcription of target genes that drive the growth and proliferation of ER+ breast cancer cells . Additionally, this compound promotes the degradation of ERα, further disrupting the function of ER and leading to changes in gene expression that impair tumor cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. In ER+ tumor models, this compound showed strong dose-dependent efficacy, with greater activity at lower doses . This suggests that this compound remains stable and effective over time, providing long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In ER+ tumor models, this compound showed strong dose-dependent efficacy, with greater activity at lower doses . This suggests that lower doses of this compound can be effective in suppressing tumor growth, while higher doses may lead to increased efficacy .
Métodos De Preparación
La síntesis de AZD9833 involucra varios pasos, incluida la formación de intermediarios clave y el producto final a través de diversas reacciones químicas. Las rutas sintéticas exactas y las condiciones de reacción son propiedad y no se divulgan completamente en la literatura pública. Se sabe que el compuesto se sintetiza a través de una serie de reacciones orgánicas que involucran la degradación selectiva del receptor de estrógeno .
Análisis De Reacciones Químicas
AZD9833 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno del compuesto.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno del compuesto.
Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos en el compuesto con otro átomo o grupo de átomos.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios catalizadores para facilitar las reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .
Comparación Con Compuestos Similares
AZD9833 se compara con otros degradadores selectivos del receptor de estrógeno, como el fulvestrant y el AZD9496. Si bien el fulvestrant es eficaz, su vía de administración intramuscular limita su eficacia. AZD9496, un degradador oral selectivo del receptor de estrógeno de primera generación, mostró agonismo parcial y degradación incompleta del receptor de estrógeno en algunas líneas celulares. En contraste, AZD9833 demuestra una degradación completa del receptor de estrógeno y no exhibe agonismo parcial, lo que lo convierte en una opción más efectiva y conveniente para los pacientes .
Compuestos similares incluyen:
Fulvestrant: Un degradador selectivo del receptor de estrógeno inyectable.
AZD9496: Un degradador oral selectivo del receptor de estrógeno de primera generación.
GDC-0810: Otro degradador oral selectivo del receptor de estrógeno en investigación.
Actividad Biológica
Camizestrant (AZD9833) is a next-generation oral selective estrogen receptor degrader (SERD) that has shown significant promise in the treatment of estrogen receptor-positive (ER+) breast cancer. This article explores its biological activity, efficacy, safety profile, and the underlying mechanisms of action based on recent clinical trials and research findings.
This compound functions as a pure ER antagonist and a potent SERD, promoting the degradation of the estrogen receptor (ER) and inhibiting its signaling pathways. This mechanism is crucial for overcoming resistance to traditional endocrine therapies, particularly in patients with mutations in the estrogen receptor gene (ESR1m) .
SERENA-2 Trial Findings
The SERENA-2 Phase II clinical trial assessed the efficacy of this compound in post-menopausal women with advanced ER+/HER2- breast cancer. Key findings include:
- Progression-Free Survival (PFS) : this compound significantly improved PFS compared to fulvestrant (Faslodex), with median PFS nearly doubling at both 75 mg and 150 mg doses .
- Statistical Significance : The results demonstrated a statistically significant reduction in the risk of disease progression or death by 42% at the 75 mg dose .
- Safety Profile : this compound was well tolerated, with most treatment-related adverse events being grade 1 or 2. Common adverse effects included visual disturbances (56%), bradycardia (44%), fatigue (26%), and nausea (15%) .
Table 1: Key Outcomes from SERENA-2 Trial
Parameter | This compound (75 mg) | This compound (150 mg) | Fulvestrant (500 mg) |
---|---|---|---|
Median PFS | Significantly improved | Significantly improved | Reference group |
Risk Reduction | 42% | Not specified | - |
Common Adverse Events | Visual effects, bradycardia | Similar profile | - |
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties, allowing for once-daily dosing. The drug reaches peak plasma concentrations approximately 2-4 hours post-administration, with an estimated half-life of 20-23 hours .
Combination Therapies
Research indicates that this compound may enhance efficacy when combined with other targeted therapies:
- CDK4/6 Inhibitors : In preclinical models, this compound demonstrated strong antitumor activity when used alongside CDK4/6 inhibitors like palbociclib or abemaciclib .
- PI3K/AKT/mTOR Pathway Inhibitors : The combination with PI3K inhibitors also showed enhanced antitumor effects, particularly in models resistant to standard therapies .
SERENA-3 Trial Insights
The ongoing SERENA-3 trial is investigating the biological effects of this compound at various doses in patients with ER+ breast cancer. Preliminary results indicate a substantial reduction in ER expression levels and Ki67 scores, suggesting effective modulation of tumor biology .
Patient Subgroup Analysis
In patients with detectable ESR1 mutations, this compound showed particularly favorable outcomes. The greatest median PFS improvement was observed in those with a single ESR1 mutation detected at baseline .
Propiedades
IUPAC Name |
N-[1-(3-fluoropropyl)azetidin-3-yl]-6-[(6S,8R)-8-methyl-7-(2,2,2-trifluoroethyl)-3,6,8,9-tetrahydropyrazolo[4,3-f]isoquinolin-6-yl]pyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28F4N6/c1-15-9-19-18(4-6-21-20(19)11-30-32-21)23(34(15)14-24(26,27)28)22-5-3-16(10-29-22)31-17-12-33(13-17)8-2-7-25/h3-6,10-11,15,17,23,31H,2,7-9,12-14H2,1H3,(H,30,32)/t15-,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHOIABIERMLGY-CMJOXMDJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=CC3=C2C=NN3)C(N1CC(F)(F)F)C4=NC=C(C=C4)NC5CN(C5)CCCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=C(C=CC3=C2C=NN3)[C@H](N1CC(F)(F)F)C4=NC=C(C=C4)NC5CN(C5)CCCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28F4N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2222844-89-3 | |
Record name | Camizestrant [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2222844893 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CAMIZESTRANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JUP57A8EPZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.